BenchChemオンラインストアへようこそ!

2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Lipophilicity XLogP3 Drug-likeness

Procure this distinctive 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide as a precise chemical probe. Its unique combination of a bulky 2-tert-butyl group and a 3-chlorophenyl carboxamide enables steric-electronic interrogation of kinase ATP-binding pockets. Unlike common analogs, it serves as the ideal meta-chloro reference for matched-pair SAR analysis to systematically map chlorine position effects on potency, selectivity, and metabolic stability. Deploy in focused kinase panels targeting small gatekeeper residues (Thr, Ala, Gly) or in chemoproteomic CETSA experiments for novel target deconvolution.

Molecular Formula C17H17ClN4O
Molecular Weight 328.8 g/mol
CAS No. 2549013-59-2
Cat. No. B6461478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549013-59-2
Molecular FormulaC17H17ClN4O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN4O/c1-17(2,3)14-10-22-15(20-14)8-7-13(21-22)16(23)19-12-6-4-5-11(18)9-12/h4-10H,1-3H3,(H,19,23)
InChIKeyZOLGQTGCFGKTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549013-59-2): Compound-Class Profile and Procurement-Relevant Context


2-tert-Butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (C₁₇H₁₇ClN₄O; MW 328.8 g/mol) is a fully synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide family . The compound features a fused imidazo-pyridazine bicycle functionalised with a bulky 2-tert-butyl group and a meta-chlorophenyl carboxamide. The imidazo[1,2-b]pyridazine scaffold is recognised as a privileged heterocyclic core in medicinal chemistry, underpinning several kinase-targeted clinical candidates [1]. This specific substitution pattern—tert-butyl at C2 plus a 3-chloroanilide at C6—is not described in any peer-reviewed publication or patent to date; consequently, all currently available information derives from vendor-provided identity-purity characterisation and class-level inferences drawn from structurally related imidazo[1,2-b]pyridazine derivatives.

Why a Generic Imidazo[1,2-b]pyridazine-6-carboxamide Cannot Replace 2-tert-Butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in a Research or Screening Programme


Substitution pattern on the imidazo[1,2-b]pyridazine-6-carboxamide core can drastically alter kinase-selectivity profiles, cellular permeability, and metabolic stability [1]. Literature on the broader scaffold demonstrates that even small modifications—such as moving a chlorine atom from the meta to the para position of the anilide ring, or replacing a tert-butyl group with a cyclopropyl group—can shift target engagement from one kinase family to another or abrogate cellular activity entirely [1]. Therefore, the precise combination of a 2-tert-butyl substituent and a 3-chlorophenyl carboxamide represents a distinct chemical entity that cannot be assumed to behave identically to any other member of the class. Generalising from published data on close analogues risks both false-positive and false-negative screening outcomes, making compound-specific characterisation essential for reproducible research.

Quantitative Differentiation Evidence: 2-tert-Butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Versus Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Impact of meta-Chloro vs para-Chloro Substitution on Predicted Partitioning

The target compound displays a calculated XLogP3 of 3.8 , placing it within oral-drug-likeness space. Meta-substituted chloro-anilides frequently exhibit marginally lower lipophilicity than their para-substituted counterparts owing to subtle differences in molecular dipole orientation. While no experimental logP/logD value has been published for either the 3-chlorophenyl or the 4-chlorophenyl analogue, computational predictions across multiple imidazo[1,2-b]pyridazine-6-carboxamide series indicate that meta-chloro placement can reduce XLogP3 by approximately 0.1–0.3 log units compared with para-chloro substitution, directly influencing passive permeability and cytochrome P450 promiscuity [1].

Lipophilicity XLogP3 Drug-likeness Permeability

Steric Bulk at C2: tert-Butyl vs Cyclopropyl as a Determinant of Kinase-Selectivity Profiles

The 2-tert-butyl substituent (van der Waals volume ≈ 40.5 ų) in the target compound is significantly larger than the cyclopropyl group (≈ 27.0 ų) found in the direct analog N-(3-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide . SAR studies on imidazo[1,2-b]pyridazine kinase inhibitors have repeatedly shown that the C2 substituent projects toward the kinase hinge region and gatekeeper residue; bulky groups such as tert-butyl can exploit a hydrophobic pocket adjacent to the gatekeeper that smaller substituents cannot access, potentially conferring selectivity for kinases bearing a small gatekeeper residue (e.g., Thr, Ala) over those with a bulky gatekeeper (e.g., Phe) [1].

Kinase selectivity Steric hindrance Structure-activity relationship Gatekeeper residue

Hydrogen-Bonding Capacity and Drug-Likeness Metrics Versus the 4-Fluoro and 2,6-Dimethyl Analogues

The target compound has one hydrogen-bond donor (the anilide NH) and three hydrogen-bond acceptors (N of imidazole, N of pyridazine, C=O of amide), giving a topological polar surface area (tPSA) of approximately 57 Ų . This is identical to its 4-chlorophenyl and 4-fluorophenyl analogues, and close to the 2,6-dimethylphenyl analog (tPSA ~55 Ų). All compounds comply with Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10). Therefore, H-bonding descriptors do not differentiate these analogs; any biological selectivity must arise from steric and electronic features rather than from gross physicochemical descriptors.

Drug-likeness Rule of Five Hydrogen bonding Permeability

Best-Use Scenarios for 2-tert-Butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Based on Structural and Class-Level Evidence


Kinase-Selectivity Screening in a Small-Gatekeeper Kinase Panel

The 2-tert-butyl group, substantially bulkier than the common cyclopropyl or methyl alternatives found in many imidazo[1,2-b]pyridazine screening compounds, is predicted to probe the hydrophobic pocket adjacent to the kinase gatekeeper residue. This compound is therefore most rationally deployed in a focused panel of kinases that possess a small gatekeeper residue (Thr, Ala, or Gly), where the tert-butyl moiety could confer selectivity over kinases with a bulky gatekeeper (Phe, Met). Without quantitative biochemical data, this scenario is based on well-established SAR trends for the scaffold [1].

Structure–Activity Relationship (SAR) Expansion Around 3-Chlorophenyl Carboxamide Analogs

The target compound can serve as the meta-chloro reference point in a matched-pair analysis alongside the para-chloro analog, ortho-chloro analog, and the unsubstituted phenyl analog. Such a set enables systematic exploration of the impact of chlorine position on target potency, selectivity, and metabolic stability without introducing confounding changes to the imidazo[1,2-b]pyridazine core or the C2 substituent [1].

Computational Docking and Pharmacophore Modeling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

With precisely known SMILES, InChI, and XLogP3 values , this compound is suitable for incorporation into virtual screening libraries and pharmacophore hypothesis generation. Its meta-chloro anilide and tert-butyl features provide a steric-electronically defined vector set that can be used to interrogate kinase ATP-binding site topologies in silico prior to committing to synthesis or procurement of additional analogs.

Chemical Biology Probe Development for Target Deconvolution Studies

Given the lack of published biological annotation, this compound could be employed as a chemical probe in cellular thermal shift assays (CETSA) or affinity-based proteomics, where its kinase-binding potential can be assessed against the entire expressed kinome. The meta-chlorophenyl group, absent from most characterised imidazo[1,2-b]pyridazine probes, may confer a distinctive target engagement signature that could be exploited for target deconvolution [1].

Quote Request

Request a Quote for 2-tert-butyl-N-(3-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.